

Unraveling the Supramolecular Architecture of Diethylamine: A Technical Guide

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A comprehensive technical guide detailing the supramolecular structure of **diethylamine**, focusing on its unique helical arrangement driven by hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visualizations to facilitate a deeper understanding of this fundamental chemical structure.

Executive Summary

Diethylamine, a simple secondary amine, exhibits a surprisingly complex and elegant supramolecular structure. Unlike other small hydrogen-bonding molecules that typically form cyclic aggregates, **diethylamine** self-assembles into a remarkable supramolecular helix. This guide elucidates the intricate details of this helical architecture, providing quantitative structural data, a breakdown of the experimental methods used for its characterization, and visual representations of the intermolecular interactions that govern this unique assembly. Understanding the supramolecular chemistry of **diethylamine** offers valuable insights into the principles of molecular self-assembly, which is of paramount importance in fields ranging from materials science to drug design.

The Supramolecular Helix of Diethylamine

The defining feature of the supramolecular structure of **diethylamine** is its formation of a helical chain in the solid state. This arrangement is primarily dictated by a network of



intermolecular hydrogen bonds, supplemented by weaker dipole-dipole interactions and London dispersion forces.

Hydrogen Bonding Network

The hydrogen bond forms between the hydrogen atom of the N-H group of one **diethylamine** molecule and the lone pair of electrons on the nitrogen atom of an adjacent molecule. This directional interaction propagates through the crystal lattice, creating the helical motif. The ethyl groups of the **diethylamine** molecules are positioned to accommodate this helical packing. Computational studies have confirmed that this helical arrangement is the lowest energy aggregate for **diethylamine**, making it more stable than the cyclic structures favored by similar-sized molecules.[1]

Quantitative Structural Data

The precise geometry of the **diethylamine** supramolecular helix has been determined using single-crystal X-ray diffraction. The following tables summarize the key intramolecular and intermolecular parameters derived from this analysis.

Intramolecular Bond Lengths and Angles

This table provides the bond lengths and angles within a single **diethylamine** molecule in the crystalline state.



Bond/Angle	Atom 1	Atom 2	Atom 3	Value (Å or °)
Bond Lengths (Å)				
C-N	С	N	1.468	
C-C	С	С	1.512	
N-H	N	Н	0.890	
С-Н	С	Н	0.980 - 0.990	
Bond Angles (°)				
C-N-C	С	N	С	113.8
C-N-H	С	N	Н	109.1
N-C-C	N	С	С	112.9
H-C-H	Н	С	Н	107.8 - 108.5
N-C-H	N	С	Н	109.2 - 110.1
C-C-H	С	С	Н	110.2 - 110.8

Intermolecular Hydrogen Bond Parameters

This table details the geometry of the hydrogen bonds that link the **diethylamine** molecules into the helical chain.

Parameter	Donor (D)	Hydrogen (H)	Acceptor (A)	Value (Å or °)
Distances (Å)				
D-H	N	Н	0.890	
Н…А	Н	N'	2.13	
D···A	N	N'	3.018	
Angle (°)				
D-H···A	N	Н	N'	176.8



Data sourced from the Crystallography Open Database (COD) and derived from the work of Hanke & Steiner (2018).

Experimental Protocols

The definitive structural elucidation of **diethylamine** was achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals of **diethylamine** were grown in situ on the diffractometer. A stream of cold nitrogen gas was used to freeze a liquid sample of **diethylamine**, and a higher temperature laser was then used to melt a small zone of the frozen sample. By slowly moving this molten zone, a single crystal was grown from the melt.

Data Collection: A suitable single crystal was selected and centered on the diffractometer. X-ray diffraction data were collected at a low temperature (typically around 150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo K α radiation, λ = 0.71073 Å) was used. The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

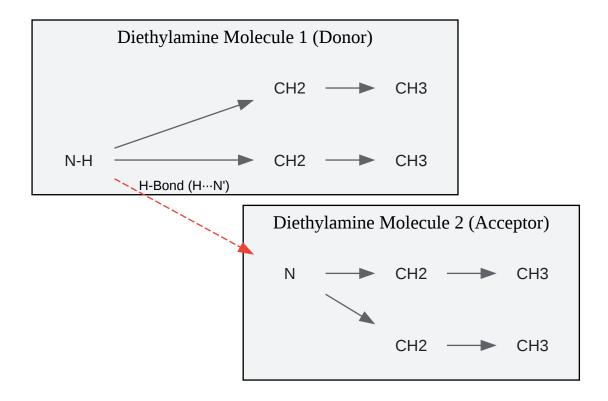
Visualizations

The following diagrams illustrate the key structural features of the **diethylamine** supramolecular assembly.

Hydrogen Bonding Pathway

This diagram shows the fundamental hydrogen bonding interaction between two **diethylamine** molecules, which is the primary driving force for the formation of the supramolecular helix.





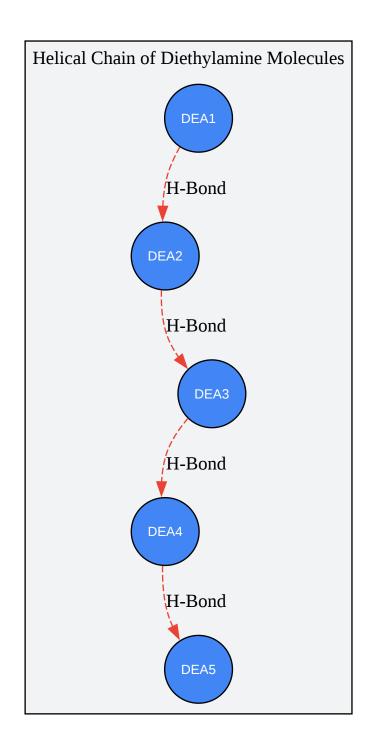
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Figure 1: Hydrogen bonding between two diethylamine molecules.

Supramolecular Helix Formation

This diagram illustrates the propagation of the hydrogen bonding network, leading to the formation of the helical supramolecular structure of **diethylamine**.





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Figure 2: Helical assembly of **diethylamine** molecules via H-bonds.

Conclusion

The supramolecular structure of **diethylamine**, characterized by its unique helical assembly, provides a compelling case study in the principles of molecular recognition and self-assembly.



The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in chemistry, materials science, and drug development. A thorough understanding of such fundamental supramolecular structures is critical for the rational design of new materials and therapeutics with tailored properties and functions.

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References

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